

Benchmarking Purity: A Comparative Guide to 2-Chloro-N-methoxy-N-methylisonicotinamide

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Compound of Interest

Compound Name: 2-Chloro-N-methoxy-N-methylisonicotinamide

CAS No.: 250263-39-9

Cat. No.: B1357048

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CAS Number: 1150589-33-1 Molecular Formula: C₈H₉ClN₂O₂ Molecular Weight: 200.62 g/mol

Executive Summary

In the landscape of heterocyclic drug discovery, **2-Chloro-N-methoxy-N-methylisonicotinamide** serves as a critical "linchpin" intermediate. It acts as a stable acylating agent, allowing researchers to install the 2-chloroisonicotinoyl moiety into complex scaffolds without the over-addition side reactions typical of esters or acid chlorides.

This guide provides an objective technical analysis of the compound's Certificate of Analysis (CoA), defining the difference between "Industrial Grade" and "Pharma Grade" (High Fidelity). Furthermore, it compares the performance of this Weinreb amide against its primary alternative—the methyl ester—demonstrating why the amide offers superior chemoselectivity in Grignard and organolithium reactions.

Critical Quality Attributes (CQA): Decoding the CoA

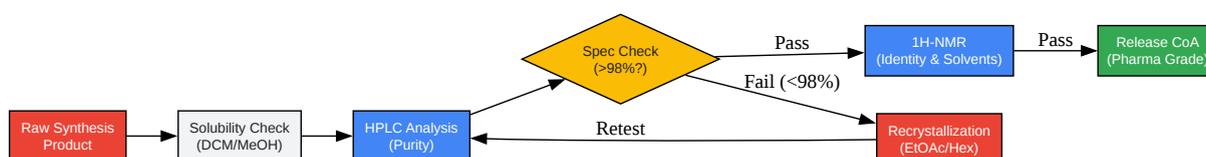
A Certificate of Analysis for this compound is not merely a pass/fail document; it is a forensic record of the synthetic route used to create it. Below are the specific parameters that define a high-quality reagent suitable for late-stage functionalization.

Table 1: Specification Comparison (Industrial vs. High Fidelity)

Test Parameter	Industrial Grade (Standard)	High Fidelity (Drug Discovery Grade)	Technical Significance
Appearance	Off-white to yellow solid	White to off-white crystalline powder	Yellowing often indicates oxidation of the pyridine ring or residual iodine traces if made via HI-catalyzed routes.
Purity (HPLC)	≥ 95.0%	≥ 98.0%	Impurities <2% are critical to prevent "poisoning" of subsequent Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura).
¹ H-NMR	Conforms to structure	Conforms; No coupling reagents	High Fidelity must show absence of EDC/HOBt or DCC urea byproducts (often trapped in the lattice).
Water Content	≤ 1.0%	≤ 0.5%	Excess water hydrolyzes the Weinreb amide back to the carboxylic acid during storage.
Residual Solvents	Complies with ICH Q3C	< 500 ppm DMF	DMF is a catalyst poison for many organometallic reactions; strict removal is required.

QC Workflow Visualization

The following diagram illustrates the decision tree for releasing a batch of **2-Chloro-N-methoxy-N-methylisonicotinamide**.



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Comparative Performance Analysis

The Alternative: Methyl 2-chloroisonicotinate (The Ester). The Product: **2-Chloro-N-methoxy-N-methylisonicotinamide** (The Weinreb Amide).

The Challenge: Chemoselectivity

When reacting a pyridine scaffold with a Grignard reagent (R-MgBr) to form a ketone, the Ester suffers from a fatal flaw: the ketone product is more reactive than the starting ester, leading to a second addition and the formation of an unwanted tertiary alcohol.

The Weinreb Amide solves this by forming a stable 5-membered chelate intermediate that refuses a second addition until the reaction is quenched with acid.

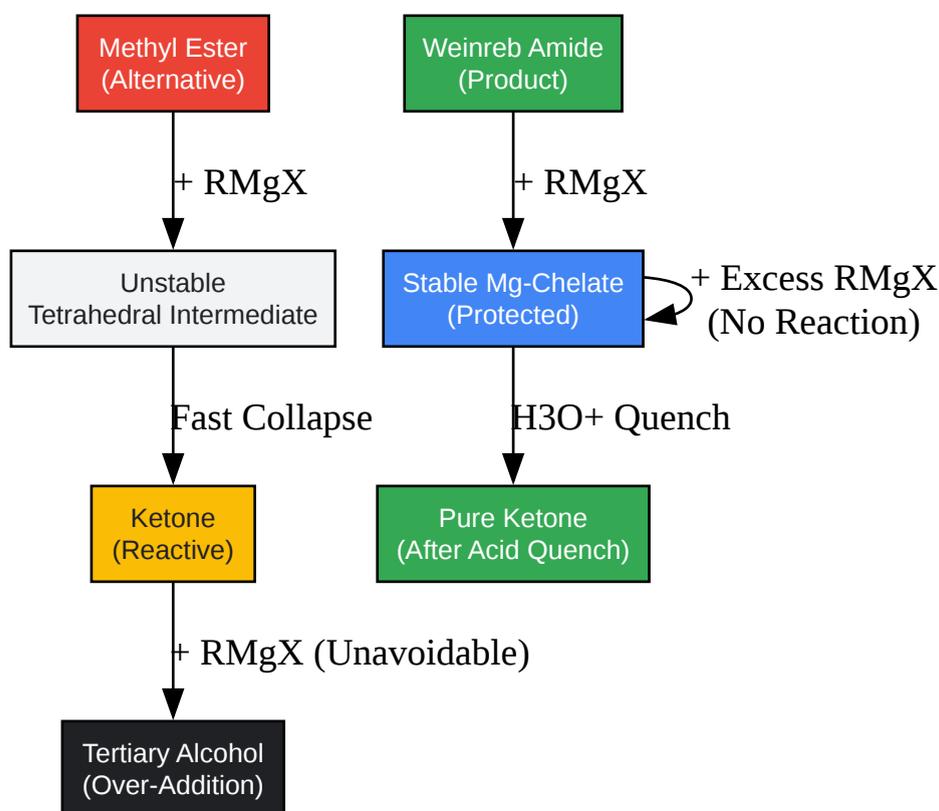
Experimental Data: Ketone Synthesis Yields

Reaction Conditions: 1.0 equiv Substrate + 1.2 equiv Phenylmagnesium bromide (PhMgBr) in THF at 0°C.

Substrate	Major Product	Yield (%)	Side Product (Impurity)
Methyl Ester	Tertiary Alcohol	< 30% (Ketone)	65% (Over-addition)
Acid Chloride	Complex Mixture	< 15%	Decomposition / Polymerization
Weinreb Amide	Ketone	92%	< 5% (Unreacted SM)

Mechanism Visualization

The diagram below details why the Weinreb Amide succeeds where the Ester fails.



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Experimental Protocols for Validation

To independently validate the CoA of an incoming batch, use the following protocols.

Protocol A: HPLC Purity Assessment

This method separates the Weinreb amide from the hydrolyzed acid (2-chloroisonicotinic acid) and residual coupling agents.

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 μ m).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: Acetonitrile.^{[1][2]}
- Gradient: 5% B to 95% B over 10 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm (Pyridine absorption max).
- Retention Time Reference:
 - Hydrolyzed Acid: ~2.5 min (Polar).
 - Weinreb Amide (Target): ~5.8 min.
 - Bis-coupled impurity: ~8.2 min.

Protocol B: ¹H-NMR Identity Confirmation

Dissolve 10 mg of sample in CDCl₃. Look for these diagnostic signals to confirm the structure and absence of impurities.

- The Weinreb Signature:
 - δ 3.56 ppm (s, 3H): N-O-CH₃ (Methoxy group).
 - δ 3.38 ppm (s, 3H): N-CH₃ (N-Methyl group).
 - Note: If these peaks are split or broad, it may indicate rotamers (common in amides) or contamination with the HCl salt form.

- The Pyridine Scaffold:
 - δ 8.51 ppm (d, J=5.1 Hz, 1H): Proton at C6 (next to Nitrogen).
 - δ 7.52 ppm (s, 1H): Proton at C3 (between Chloro and Amide).
 - δ 7.40 ppm (dd, 1H): Proton at C5.
- Common Impurity Flags:
 - δ 1.2 & 2.7 ppm: Residual Diisopropylamine (from DIPEA/DIEA).
 - δ 2.8 & 2.9 ppm: Residual DMF (Solvent trap).
 - δ 7.9 ppm (broad): Hydrolyzed carboxylic acid proton.

References

- Nahm, S., & Weinreb, S. M. (1981). [3] N-methoxy-N-methylamides as effective acylating agents. *Tetrahedron Letters*, 22(39), 3815-3818. [Link](#)
- Mentel, M., & Breinbauer, R. (2007). Mechanism of the Weinreb Amide Synthesis. *Topics in Current Chemistry*, 278, 1-29. [Link](#)
- Clayden, J., et al. (2012). *Organic Chemistry*. Oxford University Press. (Chapter 9: Nucleophilic Substitution at the Carbonyl Group). [Link](#)
- National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 44543784, **2-Chloro-N-methoxy-N-methylisonicotinamide**. [Link](#)

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Sources

- [1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBT as the coupling reagents - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [2. scs.illinois.edu \[scs.illinois.edu\]](#)
- [3. Weinreb ketone synthesis - Wikipedia \[en.wikipedia.org\]](#)
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